3-O-sulfomarthasterone

Description

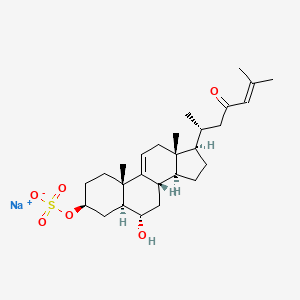

3-O-Sulfomarthasterone is a sulfated steroid derivative characterized by the addition of a sulfate group at the 3-hydroxyl position of the marthasterone backbone. This modification significantly alters its physicochemical properties, including solubility and metabolic stability, compared to non-sulfated analogs. Sulfated steroids are critical in modulating hormone bioavailability, as sulfation often reduces receptor binding affinity while enhancing water solubility for systemic transport .

Properties

Molecular Formula |

C27H41NaO6S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

sodium;[(3S,5S,6S,8S,10S,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C27H42O6S.Na/c1-16(2)12-18(28)13-17(3)21-6-7-22-20-15-25(29)24-14-19(33-34(30,31)32)8-10-27(24,5)23(20)9-11-26(21,22)4;/h9,12,17,19-22,24-25,29H,6-8,10-11,13-15H2,1-5H3,(H,30,31,32);/q;+1/p-1/t17-,19+,20+,21-,22+,24-,25+,26-,27-;/m1./s1 |

InChI Key |

WEQSEBSGCCAXTM-FJSUMNSHSA-M |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+] |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+] |

Synonyms |

3-O-sulfomarthasterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-O-sulfomarthasterone with structurally related steroids and sulfated/sulfonated derivatives:

Key Findings:

Sulfation vs. Sulfonylation: Unlike sulfonated compounds like sulfanilic acid (C₆H₇NO₃S), which feature a sulfonic acid group (-SO₃H) on an aromatic ring, this compound contains a sulfate ester (-OSO₃⁻) on a steroid backbone. This distinction confers divergent solubility and metabolic pathways. Sulfonates (e.g., sulfanilic acid) are more chemically stable but less enzymatically labile than sulfated steroids .

Enzyme Interactions : Sulfated steroids like this compound are substrates for steroid sulfatases, which hydrolyze the sulfate group to activate hormones. In contrast, sulfamate derivatives (e.g., estrone-3-O-sulfamate) act as irreversible inhibitors of these enzymes, a property leveraged in breast cancer therapies .

Transport Dynamics: Studies on OATP2B1, a transporter of sulfated steroids, suggest that 3-O-sulfation enhances cellular uptake compared to non-sulfated analogs (e.g., 5α-androstane-3α,17β-diol). However, stereochemistry (e.g., 13-epiestrone configurations) can drastically alter binding affinity .

Solubility and Bioavailability : The sulfate group in this compound increases aqueous solubility (critical for renal excretion) but reduces membrane permeability. This contrasts with lipophilic analogs like 5α-androstane-3α,17β-diol, which passively diffuse into cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.